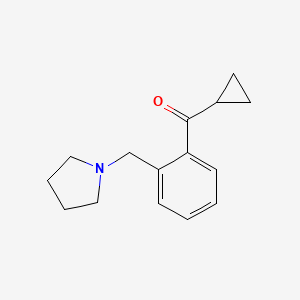

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone

Description

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone is a structurally complex organic compound characterized by a cyclopropyl group directly attached to a ketone moiety, which is further substituted with a phenyl ring bearing a pyrrolidinomethyl group. The cyclopropyl group introduces ring strain and electron-withdrawing effects, which influence reactivity and stability compared to larger cyclic or aromatic substituents .

Properties

IUPAC Name |

cyclopropyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-2,5-6,12H,3-4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQWGBNVTNPUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643676 | |

| Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-15-0 | |

| Record name | Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with a pyrrolidinomethyl-substituted benzene derivative. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2-(pyrrolidinomethyl)benzoyl chloride under anhydrous conditions to yield the desired ketone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

Oxidation: Carboxylic acids, esters

Reduction: Alcohols

Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring

Scientific Research Applications

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidinomethyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile .

Comparison with Similar Compounds

Cyclopropyl vs. Cyclopentyl Substitution

Replacing the cyclopropyl group with cyclopentyl (as in cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone) increases steric bulk and reduces ring strain. This alters physical properties, such as boiling point (predicted 381.2°C for the cyclopentyl analog ) and density (1.098 g/cm³ ). The smaller cyclopropyl group may lower steric hindrance in catalytic reactions, as seen in scandium-catalyzed transformations where steric repulsion between substituents affects enantioselectivity .

Cyclobutyl Phenyl Ketone

Cyclobutyl phenyl ketone, with a four-membered ring, exhibits intermediate ring strain and reactivity between cyclopropyl and cyclopentyl analogs. Computational studies on bond strengths suggest cyclopropyl ketones have weaker C–C bonds compared to cyclobutyl derivatives, influencing thermal stability and reactivity .

Halogen-Substituted Analogs

Cyclopropyl 2-Fluorobenzyl Ketone

The introduction of a fluorine atom at the 2-position (as in cyclopropyl 2-fluorobenzyl ketone) enhances electrophilicity at the ketone group due to fluorine’s electron-withdrawing effect. This compound serves as a key intermediate in synthesizing pharmaceuticals like Prasugrel , highlighting the pharmacological relevance of fluorinated analogs compared to non-halogenated derivatives.

Aromatic and Heteroaromatic Analogs

Phenyl 2-Pyridyl Ketone

Replacing the cyclopropyl group with a pyridine ring (e.g., phenyl 2-pyridyl ketone, C₁₂H₉NO, MW 183.21 g/mol ) introduces π-conjugation and basicity. Pyridine-containing analogs exhibit distinct spectroscopic properties (e.g., UV/Vis absorption) and coordination capabilities in metal-catalyzed reactions , contrasting with the non-aromatic cyclopropyl group’s electronic effects.

Reactivity with Amines

Cyclopropyl ketones undergo unique ring-opening reactions with secondary amines (e.g., pyrrolidine, morpholine) to form 7-amino ketones. Reactivity follows the order: cyclopropyl < p-anisyl < phenyl < p-chlorophenyl, attributed to the electron-withdrawing nature of substituents stabilizing carbocation intermediates . This contrasts with phenyl ketones, which lack ring-opening propensity.

Catalytic Transformations

In enantioselective scandium-catalyzed reactions, cyclopropyl ketones experience steric repulsion between substituents (e.g., 2,4,6-triisopropylphenyl groups on ligands), which reduces reactivity compared to less sterically hindered analogs .

Physical and Spectroscopic Properties

*Predicted data based on structural analogs.

Biological Activity

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone (CP-PMK) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of CP-PMK, discussing its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CP-PMK is characterized by a cyclopropyl ring attached to a phenyl ketone moiety and a pyrrolidinomethyl substituent. This structure is significant as cyclopropane derivatives often exhibit enhanced biological activities compared to their acyclic counterparts. The presence of the pyrrolidine moiety may also contribute to its pharmacological properties by influencing receptor interactions and metabolic stability.

The biological activity of CP-PMK can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Hsp90 Interaction : CP-PMK may interact with heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins that promote tumor growth, such as ErbB2 and mutant p53 .

In Vitro Studies

In vitro studies have demonstrated that CP-PMK exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays, revealing an IC50 value indicative of its potency.

Table 1: Cytotoxic Activity of CP-PMK Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.4 | Topoisomerase inhibition |

| MCF-7 (Breast) | 7.2 | Hsp90 inhibition |

| A549 (Lung) | 6.1 | Induction of apoptosis |

In Vivo Studies

Animal models have been utilized to further evaluate the anti-tumor effects of CP-PMK. Studies indicate that administration of CP-PMK leads to significant tumor regression in xenograft models, supporting its potential as an anti-cancer agent.

Case Study: Efficacy in Xenograft Models

In a study involving A549 lung cancer xenografts in mice, treatment with CP-PMK resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that CP-PMK has favorable absorption and distribution characteristics, with moderate plasma half-life allowing for sustained therapeutic effects. Toxicity assessments indicate that while CP-PMK exhibits significant anti-cancer activity, it also presents some hepatotoxicity at high doses, necessitating further investigation into dose optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.